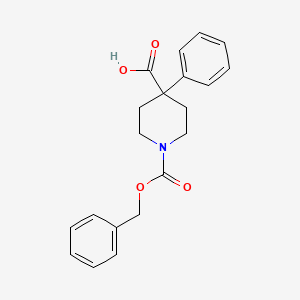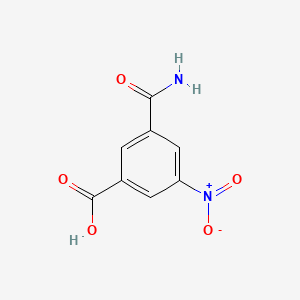
4-Methylaminobenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylaminobenzylamine is a chemical compound that is structurally related to benzylamines with a methyl group attached to the nitrogen atom. It is an amine derivative and can be used as a building block in organic synthesis. The compound is related to various research areas, including the synthesis of pharmaceuticals and materials with specific optical and electronic properties.
Synthesis Analysis
The synthesis of compounds related to this compound involves various chemical reactions and catalysts. For instance, the synthesis of N-(4-methylbenzyl)benzamide is reported using CuI as a catalyst . Another example includes the preparation of N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for antiasthmatic formoterol, synthesized from 1-(4-methoxyphenyl)propan-2-one and N-benzylformamide in one pot via N-benzylation, Leuckart reaction, and acidic hydrolysis . Additionally, solid-phase synthesis techniques have been employed to synthesize related compounds such as N-p-Methylbenzyl benzamide .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using single-crystal X-ray diffraction. For example, the crystal structure of N-(4-methylbenzyl)benzamide shows that it crystallizes in an orthorhombic lattice, noncentrosymmetric space group Pna21 . The crystal and molecular structures of other related compounds, such as N-phenyl-4-nitrobenzylamine, have also been determined, providing insights into their geometric configurations .
Chemical Reactions Analysis
This compound and its derivatives can undergo various chemical reactions. The electropolymerization properties of new axially substituted subphthalocyanines bearing polymerizable groups related to this compound have been studied, indicating that these compounds can form coatings on electrode surfaces through oxidative electropolymerization reactions . Additionally, the reactions of cyanohydrins of substituted 4-piperidones with ammonia and amines have been explored, leading to mixtures of stereoisomers of the corresponding amino-cyanopiperidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to this compound have been characterized using various analytical techniques. For N-(4-methylbenzyl)benzamide, Fourier transform IR, NMR, and high-resolution mass spectrometry were used for the identification of functional groups and confirmation of the structure . The photoluminescence emission spectrum, dielectric measurements, and mechanical strength were also investigated for this compound . In the case of the side-chain regioisomers of 4-methoxy-3-methylphenethylamines, GC-MS analysis of acylated derivatives allowed for differentiation and identification of these compounds .
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
4-Methylaminobenzylamine derivatives have been synthesized using microwave-assisted techniques, yielding compounds with significant antioxidant, antitumor, and antimicrobial activities. This illustrates the compound's potential in developing new therapeutic agents (El‐Borai et al., 2013).
Development of Recognition Matrices
A specific application in analytical chemistry involves the synthesis of 4-Methylamino-N-allylnaphthalimide for the imprinting and detection of creatinine, demonstrating its utility in clinical diagnostics and kidney function assessment (Syu et al., 2010).
Photodegradation Studies in Water Systems
Research on the photodegradation of dipyrone metabolites, including 4-Methylaminoantipyrine, in various water systems has provided insights into environmental behavior and toxicity of pharmaceutical compounds, highlighting the importance of understanding the environmental impact of these substances (Gómez et al., 2008).
NOS Inhibitor Research
4-Methylaminopyridine, a related compound, has shown selective inhibition of inducible nitric oxide synthase (NOS), indicating potential applications in inflammatory diseases research and treatment (Connolly et al., 2004).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been investigated for their corrosion inhibitory effects on mild steel in acidic solutions, showcasing the compound's potential in industrial applications (Al-amiery et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(aminomethyl)-N-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBOWSYQQIAQHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629216 |
Source


|
| Record name | 4-(Aminomethyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24732-10-3 |
Source


|
| Record name | 4-(Aminomethyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


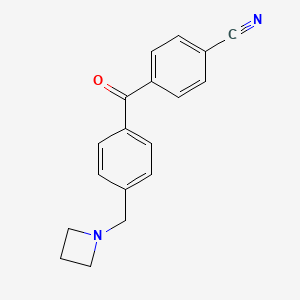




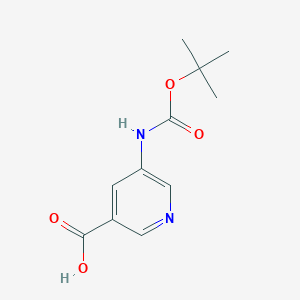

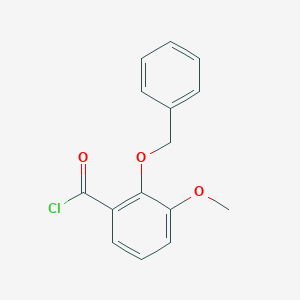
![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)
